

An In-depth Technical Guide to Fluorinated 3-(4-methoxyphenyl)propiophenone Analogs

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Compound of Interest

Compound Name: 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Cat. No.: B1327515

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Disclaimer: Information regarding the specific molecule **3'-Fluoro-3-(4-methoxyphenyl)propiophenone**, including its CAS number, is not readily available in public chemical databases. This guide will provide a comprehensive overview of closely related difluorinated analogs: 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone and 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone. The synthesis, properties, and potential biological activities discussed are based on available data for these and structurally similar compounds.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to provide a detailed summary of the chemical properties, synthetic methodologies, and potential biological relevance of fluorinated propiophenone derivatives.

Physicochemical Properties of Difluorinated Analogs

The introduction of fluorine atoms into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Below is a summary of the computed and experimental data for two difluorinated analogs of 3-(4-methoxyphenyl)propiophenone.

Property	3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone	3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone
CAS Number	898776-40-4[1]	898776-43-7[2]
Molecular Formula	C ₁₆ H ₁₄ F ₂ O ₂ [1]	C ₁₆ H ₁₄ F ₂ O ₂ [2]
Molecular Weight	276.28 g/mol [1]	276.283 g/mol [2]
IUPAC Name	1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one[1]	1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Purity	Not specified	97.0%[2]
XLogP3	3.7[1]	Not available
InChI Key	NCOAEANEJSVFOG-UHFFFAOYSA-N[1]	FOUKUWYGDYKPSM-UHFFFAOYSA-N[2]

Synthesis of 3-Aryl-Propiophenones

While a specific protocol for the requested compound is unavailable, a general and robust method for the synthesis of 3-aryl-propiophenones involves the Friedel-Crafts acylation or related reactions. A common route is the reaction of an appropriately substituted benzene derivative with 3-phenylpropionyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

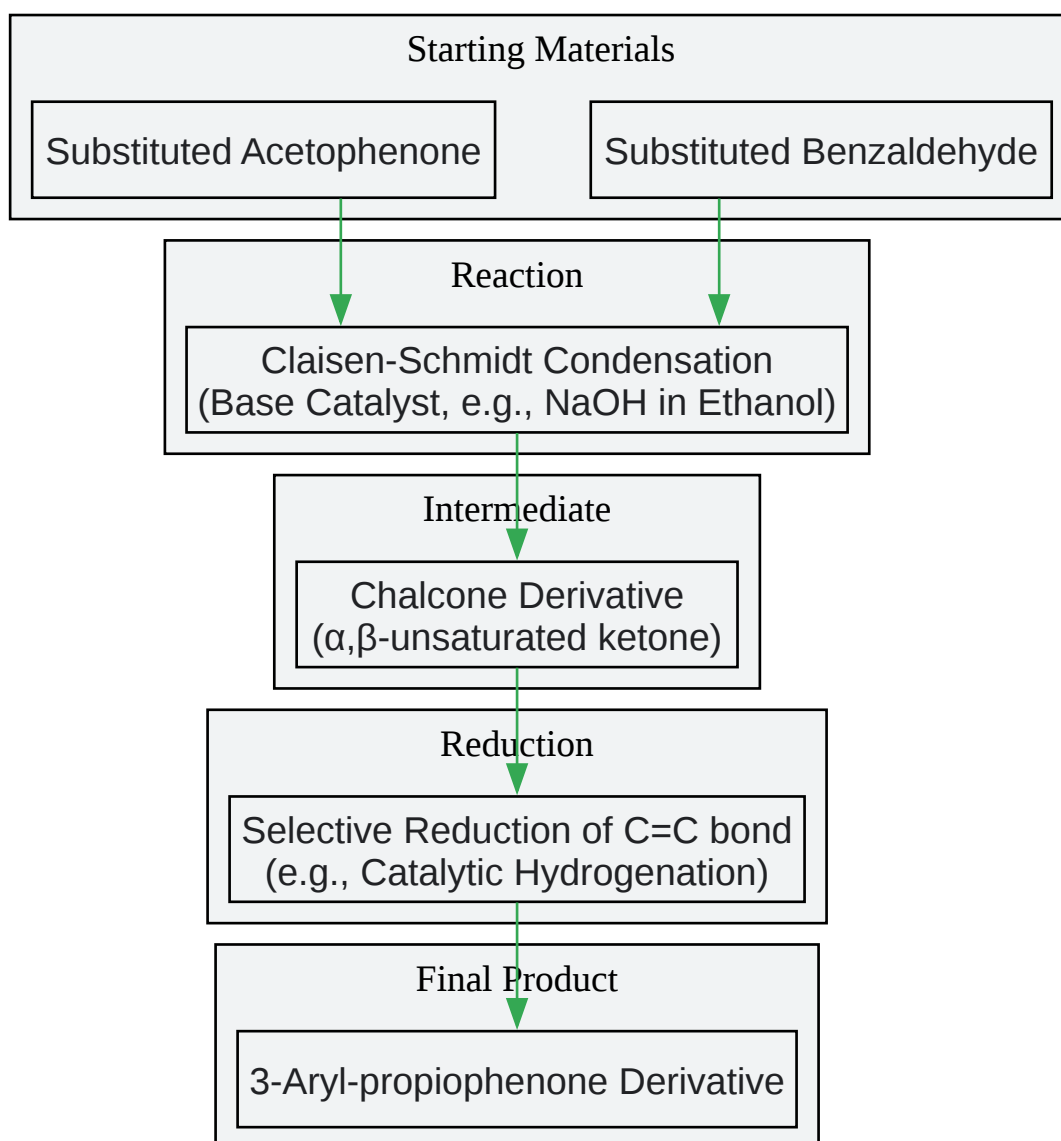
Alternatively, a Michael addition reaction can be employed, where a substituted acetophenone is reacted with a suitable chalcone precursor. The synthesis of related chalcones, which are α,β -unsaturated ketones, is typically achieved through a Claisen-Schmidt condensation of a substituted benzaldehyde with a substituted acetophenone.

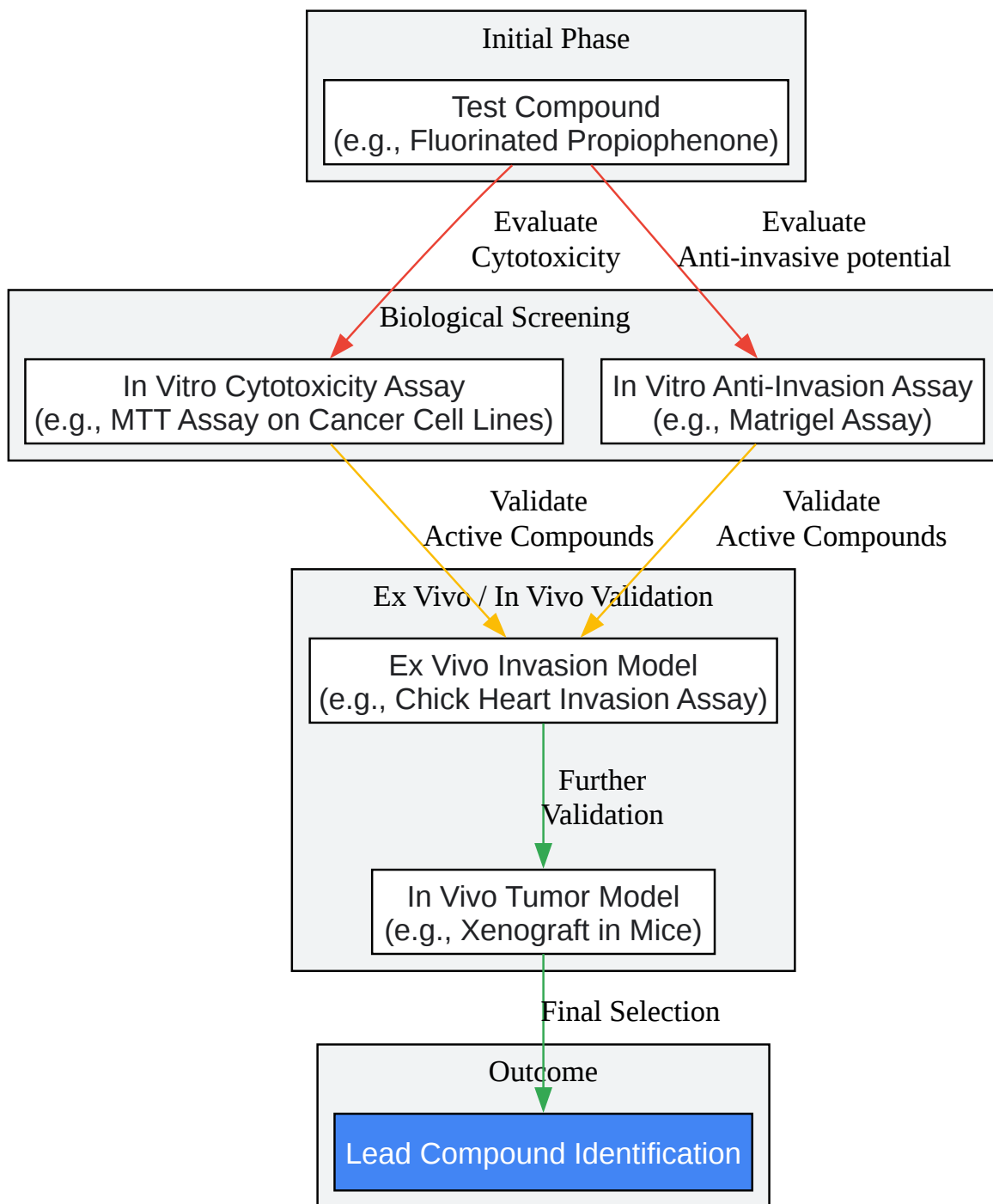
Below is a generalized experimental protocol for a Claisen-Schmidt condensation to form a chalcone, which can be a precursor to propiophenones.

Experimental Protocol: Generalized Claisen-Schmidt Condensation

- **Reaction Setup:** A solution of a substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) is prepared in ethanol.
- **Catalyst Addition:** An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.
- **Purification:** The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

The resulting chalcone can then be selectively reduced at the α,β -double bond to yield the corresponding propiophenone.





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References

- 1. 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | C₁₆H₁₄F₂O₂ | CID 24725904 - PubChem [pubchem.ncbi.nlm.nih.gov]
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